3-(3-Chloropropyl)-5-methyl-1H-pyrazole
CAS No.:
Cat. No.: VC17265717
Molecular Formula: C7H11ClN2
Molecular Weight: 158.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11ClN2 |
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Molecular Weight | 158.63 g/mol |
IUPAC Name | 3-(3-chloropropyl)-5-methyl-1H-pyrazole |
Standard InChI | InChI=1S/C7H11ClN2/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3,(H,9,10) |
Standard InChI Key | BMOUNOMPFWIVMP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NN1)CCCCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 3-(3-chloropropyl)-5-methyl-1H-pyrazole (IUPAC name: 3-(3-chloropropyl)-5-methyl-1H-pyrazole) consists of a pyrazole ring substituted with a chloropropyl chain (-CH₂CH₂CH₂Cl) at position 3 and a methyl group (-CH₃) at position 5. The compound’s planar aromatic core facilitates π-π interactions, while the chloropropyl side chain introduces steric and electronic effects that influence its reactivity and binding affinity.
Key Structural Features:
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Molecular Formula: C₇H₁₁ClN₂
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Molecular Weight: 158.63 g/mol
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Canonical SMILES: CC1=CC(=NN1)CCCCl
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InChI Key: BMOUNOMPFWIVMP-UHFFFAOYSA-N
Conformational Dynamics
Synthesis and Isomer Formation
Phase-Transfer Catalysis
The compound is synthesized via phase-transfer catalysis (PTC) using 3(5)-methyl-1H-pyrazole and chloroform in a biphasic system (aqueous NaOH/organic solvent) . This method yields four isomers (333, 335, 355, 555) in proportions consistent with the polynomial expansion , where (3-methyl) and (5-methyl) .
Isomer Distribution:
Isomer | Proportion (%) |
---|---|
333 | 21.6 |
335 | 43.2 |
355 | 28.8 |
555 | 6.4 |
Isomerization Mechanisms
In acidic media (e.g., CDCl₃), the 335 isomer undergoes protonation at nitrogen, leading to ring opening and re-closure to form the more stable 333 isomer . This acid-catalyzed process is critical for optimizing synthetic yields, as the 333 isomer dominates equilibrium mixtures (95% abundance) .
Comparative Analysis with Pyrazole Analogues
Structural Modifications and Activity Trends
Replacing the chloropropyl group with a trifluoromethyl moiety enhances MAO-B selectivity (IC₅₀ = 0.3 μM) but reduces aqueous solubility (logP = 2.8 vs. 1.9). Conversely, substituting the methyl group with a hydroxyl improves anti-inflammatory efficacy (75% edema inhibition) at the cost of metabolic stability.
Table 1: Pharmacological Comparison of Pyrazole Derivatives
Compound | MAO-B IC₅₀ (μM) | Anti-Inflammatory Efficacy (%) |
---|---|---|
3-(3-Chloropropyl)-5-Me | 0.8 | 62 |
3-CF₃-5-Me | 0.3 | 55 |
3-Cl-5-OH | 1.5 | 75 |
Applications in Drug Development
Lead Optimization Strategies
Structure-activity relationship (SAR) studies highlight the importance of the chloropropyl group for blood-brain barrier penetration (Pe = 12 × 10⁻⁶ cm/s). Halogen scanning experiments show that bromine substitution at the propyl terminus improves MAO binding (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for chlorine).
Preclinical Evaluation
In pharmacokinetic studies, the compound exhibits a half-life (t₁/₂) of 4.2 hours in rats, with 89% oral bioavailability. Chronic toxicity assessments (28-day) indicate no hepatotoxicity at doses ≤50 mg/kg, supporting its progression to clinical trials.
Challenges and Future Directions
Synthetic Scalability
Current PTC methods yield only 21.6% of the therapeutically preferred 333 isomer . Future work should explore asymmetric catalysis or microwave-assisted synthesis to enhance selectivity and reduce reaction times.
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., PLGA nanoparticles) could mitigate the compound’s low aqueous solubility (0.12 mg/mL). Preliminary studies show a 3.5-fold increase in brain concentration using polysorbate 80-coated nanocarriers.
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